molecular formula C13H19N B13969698 1-Benzyl-2,2-dimethylpyrrolidine CAS No. 220024-87-3

1-Benzyl-2,2-dimethylpyrrolidine

Cat. No.: B13969698
CAS No.: 220024-87-3
M. Wt: 189.30 g/mol
InChI Key: MXXPDLJKKIHIGY-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylpyrrolidine is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups at the 2-position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethylpyrrolidine can be synthesized through various methods. One common method involves the reaction of 2,2-dimethylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 2,2-Dimethylpyrrolidine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-2,2-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Benzylpyrrolidine: Lacks the two methyl groups at the 2-position, resulting in different steric and electronic properties.

    2,2-Dimethylpyrrolidine: Lacks the benzyl group, leading to reduced lipophilicity and different biological activities.

    1-Benzyl-2-pyrrolidinone: Contains a carbonyl group at the 2-position, which significantly alters its reactivity and biological properties.

Uniqueness: 1-Benzyl-2,2-dimethylpyrrolidine is unique due to the presence of both the benzyl group and the two methyl groups at the 2-position. This combination of structural features imparts distinct steric and electronic properties, making it a valuable compound for various applications in chemistry and biology.

Properties

CAS No.

220024-87-3

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-benzyl-2,2-dimethylpyrrolidine

InChI

InChI=1S/C13H19N/c1-13(2)9-6-10-14(13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3

InChI Key

MXXPDLJKKIHIGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1CC2=CC=CC=C2)C

Origin of Product

United States

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